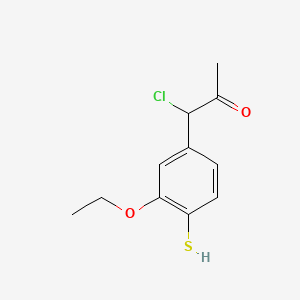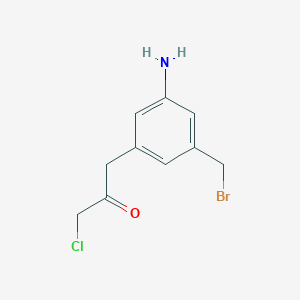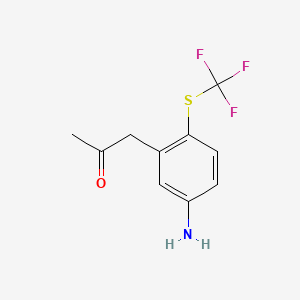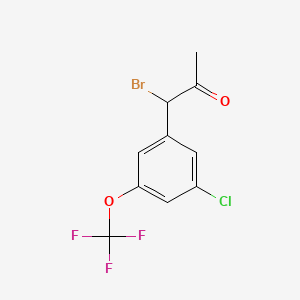
1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3O2. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The bromine and trifluoromethoxy groups play a crucial role in its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-1-(3-chloro-5-(trifluoromethoxy)phenyl)propan-2-one include:
1-Bromo-3-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxy group but lacks the propan-2-one moiety.
1-Bromo-3-chloro-5,5-dimethylhydantoin: Structurally related but with different functional groups and applications.
The uniqueness of this compound lies in its combination of bromine, chlorine, and trifluoromethoxy groups, which confer distinct reactivity and versatility in synthesis .
Eigenschaften
Molekularformel |
C10H7BrClF3O2 |
|---|---|
Molekulargewicht |
331.51 g/mol |
IUPAC-Name |
1-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrClF3O2/c1-5(16)9(11)6-2-7(12)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
CKEIJXMMVRDQAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


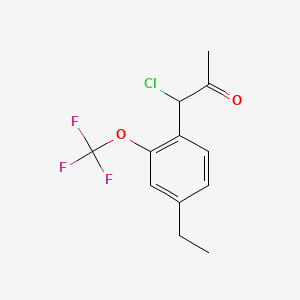

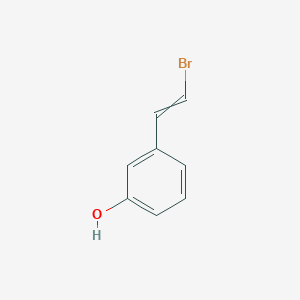
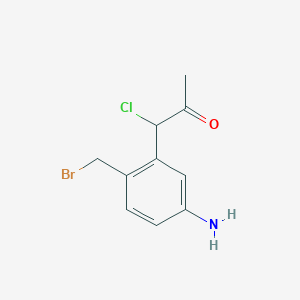

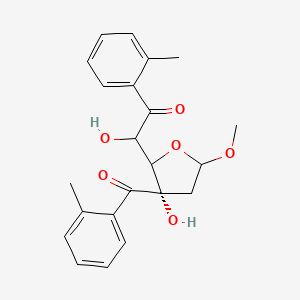
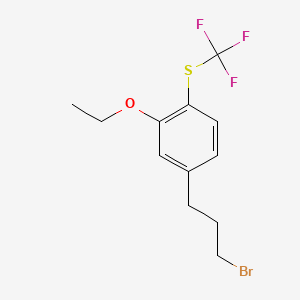
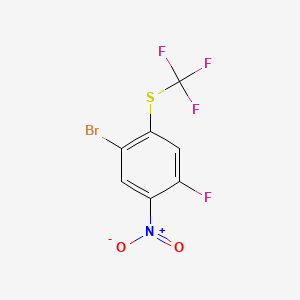
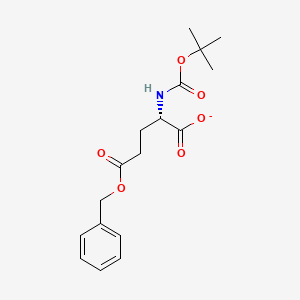
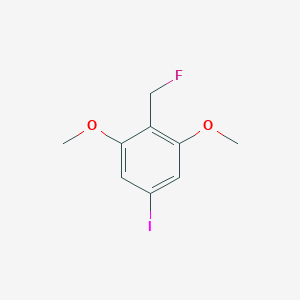
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
